3,3'-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione)
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Overview
Description
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) is a chemical compound with the molecular formula C14H8N2O4S2 It is known for its unique structure, which includes two pyrrole-2,5-dione rings connected by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) typically involves the reaction of 1-phenyl-1H-pyrrole-2,5-dione with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to ensure the quality of the compound. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the product.
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in rubber manufacturing.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it a valuable tool in studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation of mixed disulfides and affecting protein function.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione): Similar structure but lacks the disulfide bridge.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): Contains a methylene bridge instead of a disulfide bridge.
Uniqueness
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) is unique due to its disulfide bridge, which imparts distinct redox properties. This feature makes it particularly useful in studies involving redox biology and disulfide bond formation.
Properties
CAS No. |
105643-59-2 |
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Molecular Formula |
C20H12N2O4S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[(2,5-dioxo-1-phenylpyrrol-3-yl)disulfanyl]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H12N2O4S2/c23-17-11-15(19(25)21(17)13-7-3-1-4-8-13)27-28-16-12-18(24)22(20(16)26)14-9-5-2-6-10-14/h1-12H |
InChI Key |
VTVWTFREHIUDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)SSC3=CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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